N'-(4-chloro-2-nitrophenyl)-N,N-dimethylethane-1,2-diamine N'-(4-chloro-2-nitrophenyl)-N,N-dimethylethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 4926-56-1
VCID: VC15497364
InChI: InChI=1S/C10H14ClN3O2/c1-13(2)6-5-12-9-4-3-8(11)7-10(9)14(15)16/h3-4,7,12H,5-6H2,1-2H3
SMILES:
Molecular Formula: C10H14ClN3O2
Molecular Weight: 243.69 g/mol

N'-(4-chloro-2-nitrophenyl)-N,N-dimethylethane-1,2-diamine

CAS No.: 4926-56-1

Cat. No.: VC15497364

Molecular Formula: C10H14ClN3O2

Molecular Weight: 243.69 g/mol

* For research use only. Not for human or veterinary use.

N'-(4-chloro-2-nitrophenyl)-N,N-dimethylethane-1,2-diamine - 4926-56-1

Specification

CAS No. 4926-56-1
Molecular Formula C10H14ClN3O2
Molecular Weight 243.69 g/mol
IUPAC Name N-(4-chloro-2-nitrophenyl)-N',N'-dimethylethane-1,2-diamine
Standard InChI InChI=1S/C10H14ClN3O2/c1-13(2)6-5-12-9-4-3-8(11)7-10(9)14(15)16/h3-4,7,12H,5-6H2,1-2H3
Standard InChI Key BJQJYGBOWKQYTR-UHFFFAOYSA-N
Canonical SMILES CN(C)CCNC1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Introduction

N'-(4-Chloro-2-nitrophenyl)-N,N-dimethylethane-1,2-diamine is a synthetic organic compound featuring a chloro-substituted nitrobenzene moiety linked to a dimethylated ethane-1,2-diamine backbone. Compounds of this nature are often explored for their potential applications in medicinal chemistry, agrochemicals, and material sciences due to their structural versatility and functional properties.

Synthesis Pathway

The synthesis of N'-(4-chloro-2-nitrophenyl)-N,N-dimethylethane-1,2-diamine typically involves the following steps:

  • Starting Materials:

    • 4-Chloro-2-nitroaniline

    • N,N-Dimethylethylenediamine

    • Catalysts or coupling agents (e.g., carbodiimides or acid chlorides)

  • Reaction Process:

    • The reaction begins with the activation of the amine group on 4-chloro-2-nitroaniline.

    • Nucleophilic substitution occurs with N,N-dimethylethylenediamine under controlled conditions.

    • Purification is achieved through recrystallization or chromatography.

  • Yield and Optimization:

    • Reaction yields depend on the purity of reagents and reaction parameters such as temperature and pH.

Spectroscopic Characterization

The compound can be characterized using standard spectroscopic techniques:

TechniqueKey Observations
FT-IR SpectroscopyNitro group stretching (~1520 cm1^{-1} and ~1345 cm1^{-1}), N-H bending (~3300 cm1^{-1})
NMR SpectroscopyAromatic protons (~7.5–8 ppm), aliphatic CH2_2 (~3–4 ppm), methyl groups (~2–3 ppm)
Mass SpectrometryMolecular ion peak at m/z = 244 (M+H)+^+

Applications

  • Pharmaceuticals:

    • Compounds with nitroaromatic scaffolds are often precursors for drug discovery, particularly for antimicrobial or anticancer agents.

  • Agrochemicals:

    • Similar structures have been evaluated as herbicides or insecticides due to their ability to disrupt biological pathways in pests.

  • Material Science:

    • The compound’s functional groups make it a candidate for polymer modification or as an intermediate in dye synthesis.

Safety and Environmental Considerations

AspectDetails
ToxicityNitroaromatic compounds can be toxic; handle with care in well-ventilated areas.
Environmental ImpactPotentially hazardous if released into water systems; requires proper disposal protocols.

Research Gaps and Future Directions

Despite its potential applications, detailed studies on the biological activity, environmental persistence, and large-scale synthesis of N'-(4-chloro-2-nitrophenyl)-N,N-dimethylethane-1,2-diamine remain limited. Future research should focus on:

  • Exploring its pharmacological properties.

  • Evaluating its biodegradability and environmental impact.

  • Optimizing synthetic routes for industrial scalability.

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